![molecular formula C8H14ClN B13946492 2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
2-(Chloromethyl)-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-azaspiro[34]octane is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the reaction of a suitable azaspiro compound with chloromethylating agents under controlled conditions. For example, the reaction of 6-azaspiro[3.4]octane with chloromethyl methyl ether in the presence of a Lewis acid catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
2-(Chloromethyl)-6-azaspiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-azaspiro[3.4]octane involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing spirocyclic compound with similar structural features.
2,6-Diazaspiro[3.4]octane: A related compound with two nitrogen atoms in the spiro ring system.
Uniqueness
2-(Chloromethyl)-6-azaspiro[3.4]octane is unique due to its specific chloromethyl group, which allows for a wide range of chemical modifications and applications. This makes it a versatile compound in both research and industrial contexts .
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
2-(chloromethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H14ClN/c9-5-7-3-8(4-7)1-2-10-6-8/h7,10H,1-6H2 |
InChI Key |
OFBBTNSKWOAGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


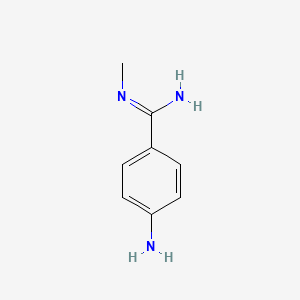
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
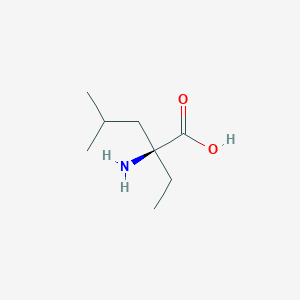
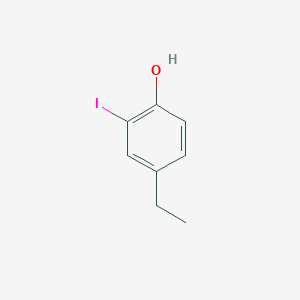

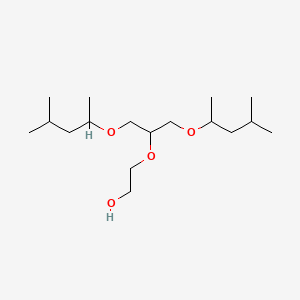
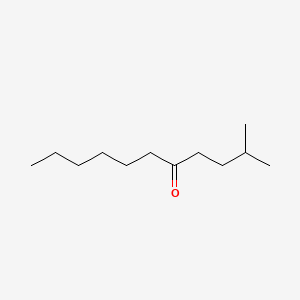


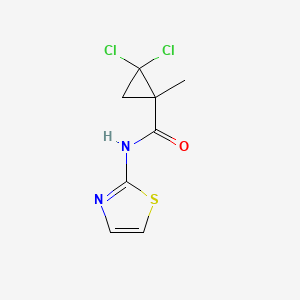
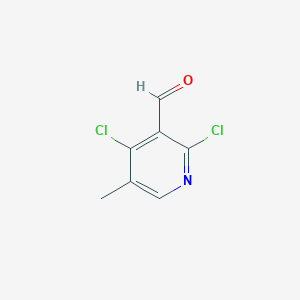

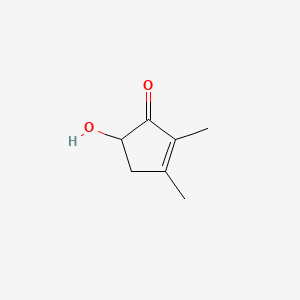
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
